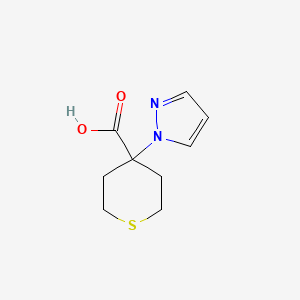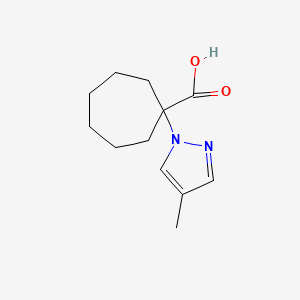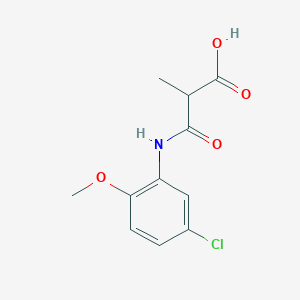
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MP-10 and has been synthesized using various methods.
作用機序
The exact mechanism of action of MP-10 is not fully understood. However, studies have shown that MP-10 can modulate the activity of various signaling pathways in the brain. MP-10 has been found to activate the PI3K/Akt pathway, which is involved in cell survival and growth. MP-10 has also been shown to inhibit the JNK pathway, which is involved in cell death.
Biochemical and Physiological Effects:
MP-10 has been found to have various biochemical and physiological effects. MP-10 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. MP-10 has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
実験室実験の利点と制限
One of the advantages of using MP-10 in lab experiments is its neuroprotective effects. MP-10 can protect neurons from damage caused by ischemic stroke and other neurodegenerative diseases. Another advantage of using MP-10 is its anti-inflammatory effects. MP-10 can reduce the production of pro-inflammatory cytokines, which can be useful in studying various inflammatory diseases.
However, one of the limitations of using MP-10 in lab experiments is its limited solubility in water. MP-10 is a hydrophobic compound and may require the use of organic solvents for its dissolution. Another limitation of using MP-10 is its potential toxicity. Further studies are needed to determine the safe dosage of MP-10 for various applications.
将来の方向性
There are several future directions for the research on MP-10. One of the future directions is to study the potential applications of MP-10 in the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to study the effects of MP-10 on the gut-brain axis. MP-10 has been found to have anti-inflammatory effects, and its potential role in reducing gut inflammation and improving gut health needs to be explored. Additionally, further studies are needed to determine the optimal dosage of MP-10 for various applications and to study its long-term effects.
Conclusion:
In conclusion, MP-10 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of MP-10 involves the reaction of 2-amino-5-methylpyrazine with 2-methyl-6-isobutylphenyl isocyanate in the presence of a base. MP-10 has been found to have neuroprotective and anti-inflammatory effects and can modulate various signaling pathways in the brain. MP-10 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of MP-10 involves the reaction of 2-amino-5-methylpyrazine with 2-methyl-6-isobutylphenyl isocyanate in the presence of a base. This reaction yields MP-10 as a white solid in good yields. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
MP-10 has been found to have potential applications in various areas of scientific research. One of the primary applications of MP-10 is in the field of neuroscience. MP-10 has been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke. MP-10 has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10(2)13-7-5-6-11(3)15(13)19-16(20)14-9-17-12(4)8-18-14/h5-10H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBUHWPKTPEVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)




![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)
![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)






